Bisphenol A Diglycidyl Ether-d10
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H24O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,2,3-trideuterio-3-[dideuterio-[4-[2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3/i11D2,12D2,13D2,14D2,19D,20D |
InChI Key |
LCFVJGUPQDGYKZ-NWNUZOQRSA-N |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC([2H])([2H])C4(C(O4)([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies for Bisphenol a Diglycidyl Ether D10
Deuterium (B1214612) Incorporation Strategies in the Bisphenol A Moiety and Glycidyl (B131873) Ether Groups
The synthesis of BADGE-d10 involves the strategic incorporation of ten deuterium atoms. The common isotopologue available commercially features deuteration on the glycidyl ether groups. This targeted labeling is achieved through the use of deuterated precursors in the synthesis process.
Selection of Deuterated Precursors for Bisphenol A Diglycidyl Ether-d10 Synthesis
The synthesis of BADGE-d10 is typically achieved through a Williamson ether synthesis, which involves the reaction of a bisphenoxide with an epoxide-containing alkyl halide. libretexts.orgmasterorganicchemistry.com To produce BADGE-d10 with deuterium atoms on the glycidyl groups, deuterated epichlorohydrin (B41342) is the key precursor.
Step 1: Formation of the Bisphenoxide: Bisphenol A is reacted with a strong base, such as sodium hydroxide (B78521), to form the corresponding bisphenoxide.
Step 2: Williamson Ether Synthesis: The bisphenoxide then reacts with deuterated epichlorohydrin in a nucleophilic substitution reaction to form BADGE-d10.
The primary deuterated precursor for this synthesis is epichlorohydrin-d5 . The five deuterium atoms are strategically located on the three-membered ring and the adjacent chloromethyl group. The synthesis of deuterated epichlorohydrin itself can be achieved through various methods, often starting from smaller deuterated building blocks.
Alternatively, if deuteration on the bisphenol A moiety were desired, deuterated Bisphenol A would be the required precursor. Methods for preparing deuterated Bisphenol A include direct H/D exchange reactions using deuterated solvents like D₂O under controlled pH and temperature, or catalytic deuteration with transition metals. nih.govresearchgate.net
| Precursor Type | Specific Deuterated Precursor | Purpose in BADGE-d10 Synthesis |
| Epoxide Precursor | Epichlorohydrin-d5 | To introduce deuterium into the glycidyl ether groups of the final product. |
| Bisphenol Precursor | Bisphenol A (non-deuterated) | Forms the central backbone of the BADGE-d10 molecule. |
| Base | Sodium Hydroxide | To deprotonate Bisphenol A and form the reactive bisphenoxide. |
Optimization of Reaction Conditions for High Deuterium Purity and Yield
Achieving a high yield and exceptional deuterium purity in the synthesis of BADGE-d10 necessitates careful optimization of the reaction conditions. The Williamson ether synthesis is influenced by several factors that can impact the efficiency of the reaction and the isotopic integrity of the final product. numberanalytics.comnih.gov
Key parameters for optimization include:
Stoichiometry of Reactants: The molar ratio of deuterated epichlorohydrin to Bisphenol A is a critical factor. An excess of the deuterated epichlorohydrin is often employed to ensure complete reaction and maximize the yield of the desired product.
Base and Solvent System: The choice of base and solvent significantly affects the reaction rate and can influence the potential for side reactions. Strong bases like sodium hydride in polar aprotic solvents such as DMF or DMSO are often effective. numberanalytics.com For the synthesis of BADGE, a combination of sodium hydroxide and an appropriate solvent system is typically used. researchgate.net
Temperature and Reaction Time: The reaction temperature is crucial for controlling the reaction rate. Higher temperatures can accelerate the reaction but may also lead to undesirable side products or potential isotopic scrambling. The reaction time must be sufficient to allow for complete conversion. Microwave-assisted synthesis has been shown to reduce reaction times significantly in Williamson ether syntheses. sacredheart.edu
Control of pH: Maintaining the appropriate pH throughout the reaction is important to prevent unwanted side reactions and potential degradation of the product.
A study on the synthesis of unlabeled BADGE reported achieving a yield of 80.1% with a molar ratio of epichlorohydrin to Bisphenol A of 10:1, a sodium hydroxide mass fraction of 30%, a reaction temperature of 75°C, and a reaction time of 170 minutes. researchgate.net Similar conditions would serve as a starting point for the optimization of the synthesis of BADGE-d10.
| Parameter | Optimized Condition | Rationale |
| Molar Ratio (Deuterated Epichlorohydrin:Bisphenol A) | Excess of deuterated epichlorohydrin (e.g., 10:1) | Drives the reaction to completion and maximizes the yield of the desired diglycidyl ether. researchgate.net |
| Base | Sodium Hydroxide | Effective for the deprotonation of Bisphenol A to form the bisphenoxide. researchgate.net |
| Solvent | Toluene and Water | A two-phase system can be used to facilitate the reaction and subsequent separation. wipo.int |
| Temperature | 70-80 °C | Provides a balance between a reasonable reaction rate and minimizing side reactions. researchgate.net |
| Reaction Time | 1-3 hours | Sufficient time for the reaction to proceed to completion under the specified conditions. researchgate.net |
Purification and Spectroscopic Verification of this compound Isotopic Purity
Following the synthesis, a rigorous purification process is essential to isolate BADGE-d10 from unreacted precursors, byproducts, and any non-deuterated or partially deuterated species. Subsequent spectroscopic analysis is then performed to confirm the chemical structure, determine the level of deuterium incorporation, and verify the isotopic purity.
Chromatographic Techniques for High-Purity Isotope Separation
Chromatography is the primary method for the purification of BADGE-d10. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of BADGE and its derivatives. mdpi.com Reversed-phase HPLC, using a C18 column, is commonly used. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. mdpi.com By carefully controlling the gradient elution, it is possible to separate BADGE-d10 from impurities with different polarities. Preparative HPLC can be used to isolate larger quantities of the purified compound.
Gas Chromatography (GC) can also be utilized, particularly for the analysis of the purity of the final product. nih.gov The choice of the stationary phase is critical for achieving good separation of the deuterated compound from its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and determining the position of deuterium atoms in BADGE-d10.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of carbons bonded to deuterium will be affected, often showing a slight upfield shift and a characteristic splitting pattern due to C-D coupling. mdpi.comoregonstate.edu This can be used to confirm the locations of the deuterium atoms.
²H NMR (Deuterium NMR): Direct detection of the deuterium nuclei via ²H NMR provides a definitive method for confirming the presence and determining the chemical environment of the deuterium atoms. sigmaaldrich.com The integration of the signals in the ²H NMR spectrum can be used to quantify the deuterium enrichment at specific positions. sigmaaldrich.com
Mass Spectrometry for Isotopic Abundance and Molecular Weight Confirmation
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of BADGE-d10 and for assessing its isotopic purity. nih.govrsc.org
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, allowing for the confirmation of the incorporation of ten deuterium atoms. The expected molecular weight of BADGE-d10 (C₂₁H₁₄D₁₀O₄) is approximately 350.47 g/mol , which is 10 mass units higher than that of unlabeled BADGE (C₂₁H₂₄O₄, MW ≈ 340.41 g/mol ). illinois.eduresearchgate.net
Isotopic Abundance and Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of deuterium incorporation can be calculated. researchgate.netresearchgate.netalmacgroup.com The mass spectrum will show a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (isotopologues). The relative intensities of these peaks are used to determine the isotopic purity. For BADGE, electrospray ionization (ESI) is a common technique, and the molecule often forms an ammonium (B1175870) adduct [M+NH₄]⁺. nih.gov The fragmentation pattern of this adduct can also be studied using tandem mass spectrometry (MS/MS) to provide further structural information. nih.gov
| Analytical Technique | Information Obtained | Key Findings for BADGE-d10 |
| HPLC | Purity and separation from non-deuterated species. | A C18 column with a mobile phase of acetonitrile/water can effectively purify the compound. mdpi.com |
| ¹H NMR | Confirmation of deuteration sites. | Absence or significant reduction of proton signals in the glycidyl ether regions. |
| ¹³C NMR | Confirmation of carbon skeleton and deuteration sites. | Upfield shift and C-D coupling for carbons attached to deuterium. mdpi.com |
| ²H NMR | Direct detection and quantification of deuterium. | Confirms the presence and chemical environment of the ten deuterium atoms. sigmaaldrich.com |
| Mass Spectrometry | Molecular weight and isotopic purity. | Molecular ion peak corresponding to the mass of BADGE-d10 and analysis of isotopic distribution to confirm high deuterium enrichment. nih.govnih.gov |
Advanced Analytical Methodologies for the Detection and Quantification of Bisphenol a Diglycidyl Ether D10
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of BADGE-d10. This powerful combination allows for the effective separation of the analyte from complex sample constituents followed by its highly sensitive and selective detection.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of BADGE-d10. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher resolution, improved peak shapes, and faster analysis times. For instance, a study analyzing bisphenols and their derivatives in diapers employed a UHPLC system with a Kinetex® 1.7 µm EVO C18 column. mostwiedzy.pl The separation was performed using a gradient elution with a mobile phase consisting of 0.01% ammonia (B1221849) solution in water (component A) and methanol (B129727) (component B) at a flow rate of 0.6 mL/min. mostwiedzy.pl The gradient program was as follows: starting with 30% B, increasing to 70% B over 10 minutes, followed by a re-equilibration phase. mostwiedzy.pl This approach allows for the efficient separation of BADGE and its analogues, including the deuterated standard BADGE-d10. mostwiedzy.pl
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is indispensable for the selective detection and structural confirmation of BADGE-d10. This technique involves the selection of a specific precursor ion (the molecular ion or a characteristic adduct of BADGE-d10), its fragmentation through collision-induced dissociation (CID), and the subsequent detection of specific product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and reduces matrix interferences.
In the analysis of BADGE and its oligomers, the most common product ion fragment observed has a mass-to-charge ratio (m/z) of 191.2, which corresponds to the [(p-isopropylphenoxy)methyl]oxirane (B1596123) structure. researchgate.net For BADGE-d10, a corresponding shift in the m/z of the precursor and product ions would be expected due to the presence of ten deuterium (B1214612) atoms. The specific MRM transitions for BADGE-d10 are carefully selected to ensure no crosstalk with the non-labeled analyte or other compounds in the sample.
Isotope Dilution Mass Spectrometry (IDMS) Protocols for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method relies on the addition of a known amount of an isotopically labeled internal standard, such as BADGE-d10, to the sample at the beginning of the analytical procedure. mostwiedzy.plresearchgate.net Because BADGE-d10 is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and instrument variability.
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, any losses during sample preparation or variations in instrument response can be corrected. For example, in the analysis of bisphenols in milk, deuterated BADGE-d10 was used as an internal standard. mostwiedzy.pl Similarly, in a study on personal exposures to epoxy paints, BADGE-d10 was spiked into each standard and sample to a final concentration of 100 ng/mL for accurate quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Volatile Analytes (if applicable)
While LC-MS is the predominant technique for the analysis of BADGE and its derivatives due to their relatively low volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is generally not the preferred method. The high molecular weight and polar nature of BADGE would necessitate derivatization to increase its volatility and thermal stability for successful GC analysis. This additional sample preparation step can introduce variability and potential for analyte loss, making direct analysis by LC-MS a more straightforward and common approach.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Challenging Matrix Separations
Capillary Electrophoresis-Mass Spectrometry (CE-MS) presents a viable alternative for the separation and analysis of charged or highly polar compounds in complex matrices. While less common than LC-MS for BADGE analysis, CE offers high separation efficiency and can be advantageous when dealing with samples that are challenging for traditional liquid chromatography. The principles of separation in CE are based on the differential migration of analytes in an electric field, which can provide a different selectivity compared to LC. Further research would be needed to fully evaluate the applicability and advantages of CE-MS for the specific analysis of BADGE-d10.
Sample Preparation Techniques for Complex Environmental and Biological Matrices
The effective extraction and clean-up of BADGE-d10 from complex environmental and biological samples are critical for reliable analysis. The choice of sample preparation technique depends on the nature of the matrix.
For biological matrices such as milk, a common approach involves protein precipitation and liquid-liquid extraction. In one study, milk samples were subjected to ultrasound-assisted solvent extraction using methanol after being placed in a polypropylene (B1209903) bag. mostwiedzy.pl The extract was then centrifuged at low temperature to separate fat, followed by evaporation of the supernatant and reconstitution in methanol before LC-MS/MS analysis. mostwiedzy.pl
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of analytes from complex sample matrices prior to chromatographic analysis. Optimization of these methods is critical to achieve high recovery rates and remove interfering substances.
The optimization of SPE involves several key parameters, including the conditioning of the sorbent, sample loading, washing steps to remove interferences, and elution of the target analyte. For instance, a typical protocol for a polymeric SPE cartridge for beverage analysis involves conditioning with methanol and water, followed by elution with methanol.
Liquid-Liquid Extraction (LLE) remains a widely used technique due to its simplicity and effectiveness. The selection of an appropriate solvent system is crucial for efficient partitioning of the analyte from the sample matrix. For the analysis of BADGE and its derivatives in canned fish, a 1:1 (v/v) solution of acetonitrile (B52724) and hexane (B92381) has been used for extraction. mdpi.com In another approach for analyzing water samples, a micro liquid-liquid extraction with diethyl ether was performed after saturating the sample with sodium chloride to enhance the partitioning of the analytes into the organic phase. mdpi.com The efficiency of LLE is influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps.
The following table summarizes key research findings for SPE and LLE optimization for BADGE and its related compounds, which are applicable to BADGE-d10.
Table 1: Optimization of SPE and LLE for BADGE and its Derivatives
| Method | Matrix | Sorbent/Solvent System | Key Parameters | Recovery (%) | Reference |
| SPE | Human Urine | Strata Phenyl | Elution with 10 mL of 1% formic acid in n-heptane/MeOH (10/90, v/v) | 74.3–86.5 (for BADGE·2H2O) | nih.gov |
| SPE | Wastewater | Primary SPE with PSA top layer | Pre-wash: 3 mL MeOH, 3 mL deionized water; Sample: 100 mL; Wash: 3 mL 5% aq. MeOH, 3 mL hexane; Elution: 2 x 3 mL MeOH | 87–133 (for various bisphenols) | nih.gov |
| SPE | Canned Animal Food | Polystyrene–divinylbenzene (PS/DVB) | - | 62–97 (for BADGE & derivatives) | researchgate.net |
| LLE | Canned Fish | Acetonitrile/Hexane (1:1, v/v) | Homogenized sample extracted with solvent mixture | 89–109 (for BADGE & derivatives) | mdpi.com |
| µ-LLE | Water | Diethyl Ether | NaCl saturated aqueous sample; Aqueous-to-organic phase ratio of 100:1.5 (mL) | Not specified | mdpi.com |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology Adaptations
The QuEChERS methodology has emerged as a popular and effective sample preparation technique, offering a streamlined approach to extraction and cleanup. Originally developed for pesticide residue analysis in fruits and vegetables, its application has been successfully extended to a wide range of analytes and matrices, including BADGE and its derivatives in complex food and biological samples.
The standard QuEChERS procedure involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. Adaptations of this method for BADGE analysis often involve modifications to the composition of the extraction salts and the selection of d-SPE sorbents to effectively remove matrix interferences such as fats, proteins, and pigments.
For instance, in the analysis of human breast milk, a combined d-SPE/SPE approach was developed. mdpi.com The d-SPE step utilized various sorbent combinations, including zirconium-dioxide-based sorbents (Z-Sep or Z-Sep+) with PSA, or QuEChERS Enhanced Matrix Removal-Lipid (EMR-Lipid) with PSA, to handle the complex fatty matrix. mdpi.com This method yielded recoveries between 57% and 88% for BADGE and its derivatives. mdpi.com Another study on veterinary drugs in milk found that zirconia-based Z-Sep+ sorbents were effective for cleanup. sigmaaldrich.com
In the context of canned fish analysis, one study found that a simplified QuEChERS approach using acetonitrile and sodium chloride for the initial extraction was sufficient, and the inclusion of d-SPE sorbents like PSA and C18 did not offer significant improvements in recovery. mdpi.com This highlights that the complexity of the QuEChERS method can be tailored to the specific matrix. For the analysis of dairy products, an optimized QuEChERS protocol involved using 10 g of milk, 10 mL of acetonitrile, 6 g of MgSO₄, and 1.04 g of NaCl for extraction, followed by a d-SPE cleanup with 150 mg MgSO₄, 50 mg PSA, and 52.3 mg C18, achieving recoveries of 91% to 108%. mdpi.com
The table below presents a summary of research findings on the adaptation of the QuEChERS methodology for the analysis of BADGE and related compounds.
Table 2: Adaptations of the QuEChERS Methodology for BADGE and its Derivatives
| Matrix | Extraction Salts | d-SPE Sorbent Composition | Key Findings/Recovery (%) | Reference |
| Human Breast Milk | Not specified | 50 mg EMR-Lipid and 30 mg PSA | Recoveries of 57–88% for BADGE and its derivatives. Lipophilic solvents (7.5% n-heptane and 7.5% dichloromethane) were added to improve extraction efficiency. | mdpi.com |
| Dairy Products | 6 g MgSO₄, 1.04 g NaCl | 150 mg MgSO₄, 50 mg PSA, 52.3 mg C18 | Recoveries of 91–108% for various endocrine-disrupting chemicals, including bisphenols. | mdpi.com |
| Canned Fish | NaCl with Acetonitrile | PSA and C18 sorbents investigated but found not to improve recovery. | A simplified method without d-SPE was proposed. Recoveries of 90-99% were achieved for BPA. | mdpi.com |
| Milk | Not specified | Z-Sep+ (500 mg) or C18 (500 mg) | Zirconia-based sorbents (Z-Sep+) were evaluated and found effective for cleanup of animal-derived food samples. | sigmaaldrich.com |
Environmental Distribution and Physicochemical Fate Studies of Bisphenol a Diglycidyl Ether D10
Analytical Monitoring of Bisphenol A Diglycidyl Ether-d10 in Aquatic Environments
Direct monitoring data for BADGE-d10 in aquatic environments is not available in published literature, as it is not typically an environmental contaminant of concern itself. Its presence would be expected only in localized areas of specific research or in the effluent of facilities that use it as an analytical standard. The following sections discuss the known occurrence of the non-deuterated BADGE, from which the potential behavior of BADGE-d10 can be extrapolated.
Occurrence and Transport in Surface Water Systems
Studies have confirmed the presence of BADGE in river water, primarily due to discharges from industrial and municipal wastewater treatment plants. uzh.chvscht.cz Once in surface water, the transport of BADGE is influenced by its moderate water solubility and its tendency to adsorb to suspended solids and sediments. nih.gov The hydrolysis of BADGE is a key process affecting its persistence in water. Research has shown that the half-life of BADGE at a neutral pH and a temperature of 25°C is approximately 4.6 days, a process that leads to the formation of BADGE-H2O and BADGE-2H2O. nih.govresearchgate.net It is plausible that BADGE-d10 would exhibit similar transport and transformation characteristics, although the carbon-deuterium bonds might lead to a slightly slower rate of hydrolysis.
A study on the stability of BADGE in different water-based simulants provides insights into its persistence. The degradation of BADGE was observed to be influenced by temperature and the chemical composition of the water. vscht.czwindows.net
Table 1: Stability of Bisphenol A Diglycidyl Ether (BADGE) in Water-Based Food Simulants after 48 hours
| Food Simulant | Storage Condition | Remaining BADGE (%) |
| Distilled Water | 25°C | 44 |
| Distilled Water | 40°C | 27 |
| 10% Ethanol (B145695) | 25°C | 60 |
| 10% Ethanol | 40°C | 39 |
| 3% Acetic Acid | 25°C | 40 |
| 3% Acetic Acid | 40°C | 24 |
Data sourced from studies on the stability of non-deuterated BADGE. vscht.czwindows.net
Behavior of this compound in Terrestrial and Atmospheric Compartments
As with aquatic environments, direct research on the behavior of BADGE-d10 in soils, sediments, and the atmosphere is lacking. The following is based on studies of the non-deuterated compound.
Sorption and Desorption Dynamics in Soils and Sediments
The fate of BADGE in terrestrial environments is largely governed by its interaction with soil and sediment particles. Studies have shown that BADGE is expected to adsorb to suspended solids and sediment, a behavior dictated by its physicochemical properties. nih.gov Research on the sorption of the related compound, Bisphenol A (BPA), on various agricultural soils demonstrated that the organic carbon content of the soil is a primary factor influencing sorption. nih.gov Similarly, studies on marine sediments have found that BPA sorption is proportional to the organic content of the sediments. nih.gov It is reasonable to assume that BADGE-d10 would also exhibit a tendency to partition to the organic matter in soils and sediments. Desorption processes could then lead to its slow release back into the porewater or overlying water column.
Volatilization Potential and Atmospheric Deposition Considerations
The potential for BADGE to be present in the atmosphere has been investigated. One study measured the concentrations of BADGE and its derivatives in indoor air, with BADGE·2H2O being the most predominant compound found. This suggests that volatilization from products containing BADGE can occur, leading to its presence in the air and subsequent deposition onto surfaces. The estimated low vapor pressure of BADGE suggests that volatilization from water surfaces is not a major environmental fate process. nih.gov The atmospheric behavior of BADGE-d10 is expected to be very similar to that of BADGE, with a low potential for volatilization from aquatic systems but a possibility of being present in indoor air environments where it is used.
Isotope Tracer Studies for Elucidating Environmental Partitioning and Mobility
The primary and intended use of this compound is as an isotope-labeled internal standard for the analytical technique of isotope dilution mass spectrometry. In this application, a known quantity of BADGE-d10 is added to an environmental or biological sample at the beginning of the analytical process.
Because BADGE-d10 is chemically almost identical to the non-labeled BADGE, it behaves in the same way during sample extraction, cleanup, and analysis. Any loss of the target analyte (BADGE) during these steps will be mirrored by a proportional loss of the internal standard (BADGE-d10). By measuring the ratio of the native compound to the labeled standard in the final analysis, chemists can accurately calculate the initial concentration of BADGE in the sample, correcting for any analytical inconsistencies.
Therefore, while BADGE-d10 is crucial for studying the environmental partitioning and mobility of BADGE, there are no published studies where BADGE-d10 itself is the subject of such an investigation. The scientific focus remains on the environmental fate of the more prevalent, non-deuterated form of the compound. The use of isotopically labeled compounds as tracers is a powerful tool in environmental science, but the fate of the tracer itself is typically a secondary consideration to its function in quantifying the target contaminant.
Degradation and Transformation Pathways of Bisphenol a Diglycidyl Ether D10 in Research Models
Abiotic Transformation Mechanisms and Kinetics
The non-biological degradation of BADGE-d10 is a key area of research, with studies focusing on the influence of light, water, and aggressive chemical environments on its structural integrity.
Photodegradation Pathways and Intermediate Product Identification Using Deuterated Probes
The use of deuterium-labeled BADGE has been instrumental in elucidating its photodegradation pathways. When exposed to ultraviolet (UV) radiation, BADGE undergoes transformation, and the resulting products can be effectively tracked using mass spectrometry. A study on the photo-degradation of commercial epoxy resin, which is primarily composed of BADGE, revealed that many of the degradation products are identical to those from thermal degradation, including various phenols and their derivatives. documentsdelivered.com However, a significant distinction of photodegradation is the formation of hydrogen and a range of aromatic hydrocarbons such as xylenes, ethyl benzene, styrene, isopropyl benzene, and isopropenyl benzene, which are not observed in thermal degradation processes. documentsdelivered.com
The process of photodegradation is driven by the generation of highly reactive species like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺) on the surface of photocatalysts when irradiated. mdpi.com These reactive species attack the aromatic rings of the compound, leading to a significant reduction in their characteristic UV absorbance peaks and indicating their degradation into simpler molecules. mdpi.com The modification of photocatalysts, such as TiO₂, with noble metals can enhance the separation of electron-hole pairs, thereby improving the efficiency of the photocatalytic process. nih.gov
Hydrolytic Stability and Reaction Kinetics of Bisphenol A Diglycidyl Ether-d10
The stability of BADGE and its derivatives in aqueous environments is a critical factor in determining their environmental persistence. Studies have shown that the hydrolysis of BADGE is influenced by factors such as temperature, pH, and the composition of the solution. nih.govnih.gov
Research on the stability of BADGE in various solutions has indicated that a higher water content leads to a more significant degradation over time. nih.gov For instance, in solutions with a high percentage of water, the concentration of BADGE can decrease substantially within a few days. nih.gov The rate of hydrolysis is also temperature-dependent, with higher temperatures accelerating the degradation process. nih.gov A kinetic model for BADGE hydrolysis predicted half-lives of 11, 4.6, 2.0, and 1.4 days at 15, 25, 35, and 40 °C, respectively, at a pH of 7. nih.gov
The primary hydrolysis products of BADGE have been identified as BADGE-H₂O and BADGE·2H₂O, with the latter being the final stable product under the studied conditions. nih.gov The presence of other substances, like acetic acid, can further increase the degradation rate of BADGE compared to in ethanol (B145695) solutions. researchgate.netagriculturejournals.cz
Table 1: Hydrolytic Degradation of BADGE under Various Conditions
| Condition | Observation | Reference |
|---|---|---|
| Increasing water content (>40% v/v) | Decreased concentration of BADGE. | nih.gov |
| Storage at 20, 4, and -20 °C | Lower storage temperatures resulted in a lower decrease in analyte concentrations. | nih.gov |
| pH 7, 15 °C | Predicted half-life of 11 days. | nih.gov |
| pH 7, 25 °C | Predicted half-life of 4.6 days. | nih.gov |
| 3% Acetic Acid vs. 10% Ethanol | Higher degradation in acetic acid. | researchgate.netagriculturejournals.cz |
Advanced Oxidation Process (AOP) Degradation Studies with Isotopic Tracers
Advanced Oxidation Processes (AOPs) are a group of technologies that generate highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. nih.govatlantis-press.com These processes are considered effective for treating wastewater containing persistent organic compounds. nih.govatlantis-press.com While specific studies on the AOP degradation of BADGE-d10 are not prevalent in the provided search results, the general principles of AOPs can be applied. The use of isotopic tracers like BADGE-d10 in AOP studies would allow for precise tracking of the degradation pathways and the identification of intermediate and final breakdown products.
AOPs can involve various methods, including ozonation and the Fenton process. atlantis-press.comnih.gov The hydroxyl radicals produced in these processes are powerful oxidizing agents that can break down complex organic molecules into smaller, less harmful substances, and ultimately to carbon dioxide and water. researchgate.net The efficiency of AOPs can be influenced by factors such as pH and the initial concentration of the pollutant. researchgate.net
Biotic Transformation Mechanisms in Model Systems
The fate of BADGE-d10 in biological systems is of significant interest for understanding its potential for bioaccumulation and toxicity. Deuterium (B1214612) labeling provides a powerful tool to trace the metabolic pathways of this compound.
Microbial Degradation Pathways and Metabolite Characterization Using Deuterium Labeling
Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The use of deuterium-labeled BADGE allows researchers to follow its transformation by microbial communities and identify the resulting metabolites. In the context of microbial degradation, the initial steps often involve the hydrolysis of ester bonds, a common feature in the breakdown of many xenobiotics. researchgate.net
Studies on the microbial degradation of other complex organic molecules have shown that bacterial consortia can be more effective than single strains in achieving complete degradation. nih.gov Different bacterial genera may act synergistically, with some initiating the degradation and others breaking down the intermediate metabolites. nih.gov Functional gene analysis can reveal the key metabolic pathways involved, such as xenobiotic biodegradation and metabolism. nih.gov While direct studies on BADGE-d10 microbial degradation are not detailed in the search results, the principles from studies on other compounds suggest that ester hydrolysis and oxidation would be key initial steps. nih.gov
Enzyme-Mediated Transformations and Reaction Mechanisms Investigated with Isotopic Tracers
At a more fundamental level, the transformation of BADGE is mediated by specific enzymes. In mammals, the primary metabolic pathway for BADGE involves the hydrolytic cleavage of its epoxide rings by epoxide hydrolases, leading to the formation of a bis-diol. uzh.ch This bis-diol can then undergo further oxidation. uzh.ch Comparative studies have shown significant species differences in the hydrolytic activity of liver microsomes, with human enzymes exhibiting much higher activity than those from rats and mice. uzh.ch
The use of deuterated BADGE in such studies would enable precise quantification of the metabolites formed and provide a clearer understanding of the reaction kinetics and mechanisms of the enzymes involved. For instance, investigating the in vitro biotransformation of BADGE using deuterated analogs in systems like rat liver microsomes and human liver cancer cells (HepG2) can help in the prediction and identification of potential metabolites and their formation pathways. ntu.edu.sg
Table 2: Identified Transformation Products of BADGE
| Transformation Process | Identified Products | Reference |
|---|---|---|
| Photodegradation | Phenols, cresols, 4-isopropyl phenol (B47542), 4-isopropenyl phenol, bisphenol-A, xylenes, ethyl benzene, styrene | documentsdelivered.comcnrs.fr |
| Hydrolysis | BADGE-H₂O, BADGE·2H₂O | nih.gov |
| Metabolism (in mice) | Bis-diol, α-hydroxycarboxylic acid, specific carboxylic acid, phenol diol | uzh.ch |
Identification and Structural Elucidation of Novel Transformation Products
The degradation of this compound (BADGE-d10) in various research models leads to the formation of several transformation products. The identification and structural elucidation of these products are critical for understanding the complete degradation pathway. This process primarily relies on advanced analytical techniques, with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy being the most powerful tools.
It is important to note that while the focus is on BADGE-d10, much of the foundational research has been conducted on its non-deuterated analogue, Bisphenol A Diglycidyl Ether (BADGE). The degradation pathways and the analytical methodologies are expected to be largely similar for both compounds, with the deuterium labeling providing a useful tool for tracing the fate of the molecule.
High-Resolution Mass Spectrometry for Comprehensive Product Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the comprehensive profiling of transformation products of BADGE-d10. Its high mass accuracy and resolution enable the determination of elemental compositions for precursor and product ions, facilitating the identification of unknown degradation products.
Hydrolytic Degradation Products:
In aqueous environments, the primary degradation pathway for BADGE is hydrolysis of its epoxide rings. wikipedia.orgnih.govresearchgate.net This leads to the formation of a series of hydroxylated derivatives. Research has identified two main hydrolysis products: BADGE-H₂O and BADGE-2H₂O, with the latter being the final product under many conditions. nih.govresearchgate.net The presence of acidic or basic conditions can influence the rate of hydrolysis. researchgate.net For instance, the half-life of BADGE at pH 7 and 25°C is reported to be 4.6 days, which decreases with increasing temperature. nih.govresearchgate.net In the presence of chloride ions, chlorinated derivatives such as BADGE·HCl, BADGE·2HCl, and BADGE·H₂O·HCl can also be formed. agriculturejournals.cznih.gov
A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) developed a sensitive method to quantify BADGE and its hydrolytic metabolites, BADGE·H₂O and BADGE·2H₂O, in biological samples. nih.gov This highlights the ability of mass spectrometry to detect these transformation products at low concentrations. Another study confirmed the transformation of BADGE into its hydroxy and chloro derivatives in solutions with high water content. nih.gov
Interactive Data Table: Key Hydrolytic Transformation Products of BADGE Identified by Mass Spectrometry
| Transformation Product | Chemical Formula | Common Abbreviation | Analytical Method |
| Bisphenol A-(2,3-dihydroxypropyl) glycidyl (B131873) ether | C₂₁H₂₆O₅ | BADGE·H₂O | LC-MS/MS nih.gov |
| Bisphenol A-bis(2,3-dihydroxypropyl) ether | C₂₁H₂₈O₆ | BADGE·2H₂O | LC-MS/MS nih.govresearchgate.netnih.gov |
| Bisphenol A-glycidyl-(3-chloro-2-hydroxypropyl)ether | C₂₁H₂₅ClO₄ | BADGE·HCl | LC-MS/MS agriculturejournals.cznih.gov |
| Bisphenol A-bis-(3-chloro-2-hydroxypropyl)ether | C₂₁H₂₆Cl₂O₄ | BADGE·2HCl | LC-MS/MS agriculturejournals.cz |
| Bisphenol A-(3-chloro-2-hydroxypropyl)-(2,3-dihydroxypropyl)ether | C₂₁H₂₇ClO₅ | BADGE·H₂O·HCl | LC-MS/MS agriculturejournals.cznih.gov |
Thermal Degradation Products:
Thermal degradation of BADGE, particularly when cured with agents like amines, results in a more complex mixture of transformation products. Studies have shown that at temperatures above 300°C, various compounds are formed. cnrs.fr These include volatile products like acrolein, acetone, and allyl alcohol, which appear at around 280°C. documentsdelivered.com As the temperature increases, phenolic compounds and more complex, higher molecular weight products are generated. documentsdelivered.com
When cured with ethylene (B1197577) diamine, thermal degradation products include ethane, propene, ammonia (B1221849), and water. cnrs.fr Other identified products are phenol, cresols, 4-isopropyl phenol, and bisphenol-A itself. cnrs.fr The use of simultaneous thermogravimetry/Fourier-transform infrared spectroscopy/mass spectrometry (TG/FT-IR/MS) has been instrumental in identifying the evolved gases during thermal decomposition. researchgate.net
Interactive Data Table: Selected Thermal Degradation Products of Cured BADGE
| Degradation Product | Temperature of Formation (°C) | Analytical Method |
| Acrolein | ~280 | Not specified documentsdelivered.com |
| Acetone | ~280 | Not specified documentsdelivered.com |
| Allyl alcohol | ~280 | Not specified documentsdelivered.com |
| Ethane | ~310 | SATVA, Mass Spectrometry cnrs.fr |
| Propene | ~300 | SATVA, Mass Spectrometry cnrs.fr |
| Ammonia | ~300 | SATVA, Mass Spectrometry cnrs.fr |
| Water | ~300 | SATVA, Mass Spectrometry cnrs.fr |
| Phenol | >340 | Gas-liquid chromatography cnrs.frdocumentsdelivered.com |
| Bisphenol-A | ~310 | Gas-liquid chromatography cnrs.fr |
NMR Spectroscopy for Structural Confirmation of Deuterated Degradation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including the degradation products of BADGE-d10. While HRMS provides information on the elemental composition, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure.
For deuterated compounds like BADGE-d10, ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are particularly valuable. The absence of signals in the ¹H NMR spectrum at positions where deuterium is present confirms the location of the deuterium labels. Similarly, the signals in the ¹³C NMR spectrum corresponding to the deuterated carbons will show characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus).
Structural Confirmation of Hydrolysis Products:
The structures of the primary hydrolysis products, BADGE-d10·H₂O and BADGE-d10·2H₂O, can be confirmed by NMR. In the ¹H NMR spectrum of BADGE-d10·H₂O, the appearance of new signals corresponding to the protons of the newly formed hydroxyl groups and the methine proton of the diol moiety, along with the disappearance of the epoxide proton signals, would confirm the opening of one epoxide ring. The integration of the remaining signals corresponding to the deuterated aromatic rings would remain unchanged.
Structural Analysis of Cured Resins:
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups in BADGE-d10 and its Degradation Products
| Functional Group | Expected ¹³C Chemical Shift Range (ppm) | Notes |
| Aromatic Carbons (deuterated) | 110-160 | Signal intensity may be reduced or show splitting due to deuterium coupling. |
| Methylene Carbon of Epoxide | 44-46 | Disappears upon ring opening. |
| Methine Carbon of Epoxide | 50-52 | Disappears upon ring opening. |
| Methylene Carbon of Glycidyl Ether | ~70 | Remains present after hydrolysis. |
| Methine Carbon of Diol | ~70 | Appears after hydrolysis. |
| Methylene Carbon of Diol | ~63 | Appears after hydrolysis. |
| Quaternary Carbon (C(CH₃)₂) | ~42 | Generally unaffected by initial degradation reactions. |
| Methyl Carbons | ~31 | Generally unaffected by initial degradation reactions. |
By combining the data from both HRMS and NMR, researchers can confidently identify and structurally elucidate the novel transformation products of BADGE-d10, leading to a comprehensive understanding of its degradation pathways in various research models.
Applications of Bisphenol a Diglycidyl Ether D10 in Mechanistic and Tracer Based Investigations
Polymer Chemistry and Materials Science Applications
In the realm of polymer science, the utility of BADGE-d10 is primarily linked to its role in the precise quantification of its non-labeled counterpart, BADGE, and related derivatives. This is crucial for understanding material properties and behavior, such as the migration of components from cured resins and the kinetics of the curing process itself.
Migration Studies of Bisphenol A Diglycidyl Ether-d10 from Epoxy Resin Formulations
Epoxy resins are widely used as protective coatings for food and beverage cans, water pipes, and other storage containers. nih.govnih.gov A significant area of research is the study of migration, where unreacted monomers or other low-molecular-weight compounds can leach from the polymer into the contents. mdpi.com
While BADGE-d10 is not typically used as a direct physical tracer to map migration pathways, it serves a critical function as an internal standard in analytical methods designed to quantify these migratory species. By adding a known quantity of BADGE-d10 to a sample extract, analysts can correct for any loss of the target analyte during sample preparation and analysis. This isotope dilution technique is essential for the accurate determination of migration levels of BADGE and its reaction products, such as its hydrolysis and chlorination derivatives, ensuring compliance with regulatory limits. nih.govlabrulez.com For instance, the European Union has set specific migration limits (SMLs) for the sum of BADGE and its hydrolyzed derivatives at 9 mg/kg in food, and 1 mg/kg for its chlorinated derivatives. molnar-institute.com The use of a deuterated internal standard enables robust validation of methods developed to enforce these regulations.
| Analyte | Common Migration Product From | Matrix |
| Bisphenol A Diglycidyl Ether (BADGE) | Epoxy Resin Coatings | Food Simulants, Canned Foods |
| BADGE·H2O | Hydrolysis of BADGE | Aqueous and Acidic Foods |
| BADGE·2H2O | Further Hydrolysis of BADGE | Aqueous and Acidic Foods |
| BADGE·HCl | Reaction with Hydrochloric Acid | Canned Foods |
| BADGE·2HCl | Further Reaction with HCl | Canned Foods |
| Cyclo-di-BADGE (CdB) | Epoxy Resin Oligomers | Canned Foods |
Mechanistic Elucidation of Curing Reactions and Cross-linking Processes
The conversion of liquid epoxy resin into a solid, durable thermoset is achieved through a curing process involving a hardener. The kinetics of this reaction, which involves the opening of the epoxide ring, dictates the final properties of the material. researchgate.netmdpi.com Understanding the reaction mechanism and rate is crucial for optimizing material performance.
| Kinetic Parameter | Description | Method of Determination |
| Rate Constants (k) | Quantify the speed of the chemical reaction. | Derived from concentration vs. time data. |
| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. | Calculated from rate constants at different temperatures (Arrhenius plot). |
| Reaction Order (n) | Describes how the reaction rate depends on reactant concentration. | Determined by fitting data to kinetic models. |
| Degree of Conversion (α) | The extent to which the epoxy groups have reacted. | Monitored by tracking monomer consumption over time. |
Advanced Biomonitoring Research Utilizing this compound as an Internal Standard
Human exposure to BADGE and its derivatives can occur through the consumption of food from coated cans. nih.gov Biomonitoring, the measurement of chemicals in biological samples like blood or urine, is the most direct way to assess this exposure. BADGE-d10 is a cornerstone of modern analytical methods for this purpose.
Development of Robust Analytical Methods for Quantitative Assessment in Biological Matrices
Biological matrices such as plasma and urine are complex, containing numerous substances that can interfere with analysis and suppress or enhance the instrument's signal (matrix effects). The use of a stable isotope-labeled internal standard like BADGE-d10 is the gold standard for mitigating these issues. nih.gov Because BADGE-d10 is chemically almost identical to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation, but it is detected as a different mass by the mass spectrometer.
By adding a known amount of BADGE-d10 to each sample at the beginning of the workflow, any analytical variability or sample loss will affect both the analyte and the standard equally. Quantification is then based on the ratio of the native analyte's signal to the internal standard's signal, resulting in highly accurate and reliable measurements. researchgate.net This approach has been used to develop sensitive methods capable of quantifying BADGE and its primary metabolites, BADGE·H2O and BADGE·2H2O, in human plasma and urine at very low levels. researchgate.net
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) |
| BADGE | Plasma, Urine | 0.05 ng/mL |
| BADGE·H2O | Plasma, Urine | 0.05 ng/mL |
| BADGE·2H2O | Plasma, Urine | 0.2 ng/mL |
Data derived from a study developing an LC-ESI-MS/MS method. researchgate.net
Validation of Isotope Dilution Assays for Metabolite Profiling
Isotope Dilution Analysis (IDA) is a premier analytical technique for achieving the highest level of accuracy in quantification. A specific application of this is the Stable Isotope Dilution Assay (SIDA), which is frequently used for metabolite profiling in food and biological samples.
In a SIDA method, a known quantity of the isotopically labeled standard (e.g., BADGE-d10) is added to the sample, which is then processed. The final measurement by LC-MS/MS determines the ratio of the natural analyte to the labeled standard. This ratio is used to calculate the exact amount of the analyte in the original sample. This methodology has been successfully applied to quantify a range of bisphenolic compounds, including BADGE and its derivatives, in complex samples like canned beer. The high recovery rates and precision achieved in such studies validate the assay for accurate metabolite profiling and exposure assessment.
| Sample Matrix | Analyte | Average Recovery (%) |
| Pilsner Beer | BADGE | 75-118% |
| Wheat Beer | BADGE·2H2O | 75-118% |
| Black Beer | Bisphenol A (BPA) | 75-118% |
Data from a Stable Isotope Dilution Assay on canned beer.
Mechanistic Insights into Chemical Reactions and Interactions
Understanding the transformation pathways and reaction kinetics of compounds like BADGE in various environments is crucial for assessing their persistence and potential impact. The highly reactive epoxide rings of BADGE can undergo hydrolysis to form derivatives such as BADGE-H2O and ultimately the more stable BADGE·2H2O. nih.gov
Precisely studying the mechanism of such reactions requires accurate quantification of the disappearance of the parent compound and the formation of its products over time. BADGE-d10 is instrumental in this research. By serving as an internal standard in LC-MS/MS analyses, it enables researchers to construct accurate concentration-time profiles for each compound in the reaction series. nih.gov This data allows for the calculation of reaction rates and hydrolysis half-lives under different conditions (e.g., varying pH and temperature). For example, a study on BADGE hydrolysis in drinking water determined that its half-life at pH 7 and 25°C is approximately 4.6 days, with BADGE·2H2O being the final stable product. nih.gov Such mechanistic insights are only possible through the highly accurate quantitative data afforded by methods using stable isotope-labeled internal standards like BADGE-d10.
Deuterium (B1214612) Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification
The Deuterium Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (¹H) at a reactive site is replaced by a deuterium atom (²H or D). This effect arises from the difference in the zero-point vibrational energy of a C-H bond compared to a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), can provide critical information about the rate-determining step (RDS) of a reaction.
In the context of BADGE-d10, the deuterium atoms are located on the epoxy-propane groups. If a reaction involving BADGE proceeds through a mechanism where a C-H bond on these groups is cleaved in the slowest step of the reaction, a primary KIE (typically kH/kD > 2) would be observed. Conversely, if the C-H bond is not broken in the RDS, the observed KIE will be close to unity (kH/kD ≈ 1). Secondary KIEs, which are smaller, can also provide information about changes in hybridization at the carbon atom during the transition state.
For instance, in studies of the hydrolysis of the epoxide rings of BADGE, the use of BADGE-d10 can help elucidate the mechanism. If the reaction proceeds via a mechanism where the rate-determining step involves the abstraction of a proton from one of the carbon atoms of the oxirane ring, a significant KIE would be expected.
Table 1: Hypothetical Kinetic Isotope Effects for the Hydrolysis of BADGE under Different Mechanistic Pathways
| Mechanistic Hypothesis | Rate-Determining Step | Expected kH/kD for BADGE/BADGE-d10 | Implication |
| Pathway A | Nucleophilic attack on the epoxide carbon | 1.0 - 1.2 (Secondary KIE) | C-H bond is not broken in the RDS. |
| Pathway B | Proton abstraction from a glycidyl (B131873) carbon | > 2.0 (Primary KIE) | C-H bond cleavage is integral to the RDS. |
This table illustrates the potential application of KIE studies and does not represent actual experimental data.
By comparing the reaction rates of BADGE and BADGE-d10 under identical conditions, researchers can distinguish between possible reaction pathways. This is particularly valuable in understanding the metabolism and degradation of BADGE, as enzymatic reactions catalyzed by cytochrome P450, for example, often involve hydrogen atom abstraction as a key step. dntb.gov.ua
Adduct Formation Studies and Binding Mechanism Elucidation Using Isotopic Probes
Isotopically labeled compounds are indispensable for studying the formation of covalent adducts with biological macromolecules such as DNA and proteins. Such adducts can be implicated in toxicity and carcinogenesis. grafiati.comornl.gov The parent compound of BADGE, Bisphenol A (BPA), has been shown to form DNA adducts following metabolic activation. nih.gov BADGE itself, being an electrophilic diepoxide, is reactive towards nucleophilic sites in biomolecules.
The use of BADGE-d10 as an isotopic probe offers a distinct advantage in identifying and quantifying these adducts, particularly in complex biological matrices. In mass spectrometry-based analyses, the adducts formed from BADGE-d10 will exhibit a characteristic mass shift compared to those formed from the non-deuterated compound. This mass difference allows for the unambiguous identification of BADGE-derived adducts against a high background of endogenous molecules.
For example, if BADGE reacts with a nucleophilic residue on a protein (e.g., a cysteine thiol or a lysine (B10760008) amine), the resulting adducted protein or peptide will have a specific mass. If the experiment is performed with a mixture of equal parts BADGE and BADGE-d10, mass spectrometry will reveal a unique "doublet" signal for the adducted species, separated by 10 Da (the mass difference between the two isotopic forms of BADGE). This signature provides definitive evidence of the adduct's origin.
Table 2: Expected Mass Shifts in Mass Spectrometry for Adducts of BADGE and BADGE-d10 with a Hypothetical Peptide
| Adducting Species | Molecular Weight of Adduct (Da) | Mass Spectrometry Signal |
| Unmodified Peptide | P | P |
| Peptide + BADGE | P + 340.4 | P + 340.4 |
| Peptide + BADGE-d10 | P + 350.5 | P + 350.5 |
| Peptide + (1:1 BADGE/BADGE-d10) | P + 340.4 and P + 350.5 | Doublet signal with 10 Da spacing |
P represents the mass of the unmodified peptide. The molecular weight of BADGE is approximately 340.4 g/mol , and BADGE-d10 is approximately 350.5 g/mol .
This tracer-based approach is crucial for elucidating the binding mechanisms of BADGE. By identifying the specific amino acids or DNA bases that are modified by BADGE-d10, researchers can gain insights into its molecular targets and the chemical basis of its biological activity. This information is vital for risk assessment and for understanding the potential for this widely used industrial chemical to interact with biological systems.
Advanced Spectroscopic Characterization and Computational Modeling of Bisphenol a Diglycidyl Ether D10
Vibrational Spectroscopy (FTIR, Raman) for Analyzing Deuterium (B1214612) Isotope Effects on Molecular Vibrations
The substitution of hydrogen with deuterium in BADGE-d10 results in a notable isotopic effect on the vibrational frequencies of the molecule. This is primarily due to the increased mass of deuterium compared to protium (B1232500), which, according to Hooke's law for a simple harmonic oscillator, leads to a decrease in the vibrational frequency.
Key Research Findings:
C-D Stretching Vibrations: The most significant and readily observable effect is the shift of the aromatic C-H stretching vibrations to lower wavenumbers. In protiated BADGE, these stretches typically appear in the 3100-3000 cm⁻¹ region. In BADGE-d10, the corresponding C-D stretches are expected to be observed in the 2300-2200 cm⁻¹ range. This substantial shift provides a clear spectral window for monitoring the deuterated aromatic rings.
Aromatic Ring Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic rings are also affected by deuteration, though to a lesser extent than the stretching modes. These shifts, while smaller, can provide detailed information about the force constants of the bonds within the aromatic system.
| Vibrational Mode | Typical Wavenumber Range (BADGE) | Expected Wavenumber Range (BADGE-d10) |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | N/A |
| Aromatic C-D Stretch | N/A | 2300-2200 cm⁻¹ |
| Aromatic Ring Vibrations | 1600-1400 cm⁻¹ | Shifted to lower wavenumbers |
| C-O-C Ether Stretch | 1250-1000 cm⁻¹ | Minor shifts expected |
| Oxirane Ring Vibrations | 950-810 cm⁻¹ | Minor shifts expected |
This table provides an illustrative comparison based on established principles of vibrational spectroscopy. Precise values would require experimental measurement.
High-Resolution NMR Spectroscopy for Conformational Analysis and Intermolecular Interactions
High-resolution Nuclear Magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For BADGE-d10, NMR studies can provide insights into the orientation of the glycidyl (B131873) ether side chains relative to the deuterated bisphenol A core.
Key Research Findings:
¹H NMR: The ¹H NMR spectrum of BADGE-d10 is significantly simplified compared to its non-deuterated counterpart. The absence of signals from the aromatic protons eliminates complex spin-spin coupling patterns in that region, allowing for a clearer observation of the protons on the glycidyl ether groups. This simplification facilitates the study of their chemical environment and conformational exchange processes.
¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to ¹³C-²H coupling. Furthermore, the resonance frequencies of these carbons will be shifted slightly upfield compared to the corresponding carbons in protiated BADGE, an effect known as the deuterium isotope shift.
2D NMR Techniques: Advanced 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to probe through-space interactions between the protons of the glycidyl ether side chains. This information is crucial for determining the preferred conformations of the molecule in solution and identifying potential intermolecular interactions at higher concentrations.
X-ray Crystallography and Diffraction Studies for Solid-State Structural Details
As of the current body of scientific literature, dedicated X-ray crystallography studies specifically on Bisphenol A Diglycidyl Ether-d10 have not been widely published. However, the crystal structure of the non-deuterated BADGE provides a reliable model for what can be expected for the deuterated analog.
Computational Chemistry Approaches for Predicting Properties and Reaction Pathways
Computational chemistry provides a powerful avenue for understanding the properties and reactivity of BADGE-d10 at the molecular level, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.
Key Research Applications:
Geometry Optimization: DFT calculations can predict the lowest energy conformation of the BADGE-d10 molecule, providing bond lengths, bond angles, and dihedral angles.
Vibrational Frequency Prediction: A key application of DFT is the calculation of theoretical vibrational spectra. These calculations can predict the shifts in vibrational frequencies upon deuteration, aiding in the assignment of experimental FTIR and Raman spectra. The calculated isotope effects can then be compared with experimental data to validate the computational model.
Electronic Properties: DFT can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO-LUMO Gap | ~5-6 eV | Indicator of chemical reactivity and electronic transitions |
| Dipole Moment | ~2-3 Debye | Relates to the molecule's polarity and solubility |
| C-D Vibrational Frequency | ~2250 cm⁻¹ | Correlates with experimental IR/Raman spectra |
This table presents typical values that could be obtained from DFT calculations on a molecule like BADGE-d10.
Molecular Dynamics Simulations for Environmental Fate and Transport Modeling
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.
Key Research Applications:
Conformational Sampling: MD simulations can explore the conformational landscape of BADGE-d10 in different environments, such as in water or in contact with organic matter. This is essential for understanding how the molecule behaves in realistic environmental systems.
Solvation and Partitioning: By simulating BADGE-d10 in a box of water molecules, MD can be used to calculate its free energy of solvation. This information is valuable for predicting its water solubility and its tendency to partition into different environmental compartments, such as soil or sediment. The deuteration is expected to have a minor, but potentially measurable, effect on these properties compared to the non-deuterated analog.
Interaction with Surfaces: MD simulations can model the interaction of BADGE-d10 with mineral surfaces or organic polymers, providing insights into its potential for adsorption and transport in the environment.
Conclusion and Future Research Directions in Bisphenol a Diglycidyl Ether D10 Studies
Synthesis of Key Academic Findings and Methodological Advancements
Bisphenol A Diglycidyl Ether-d10 (BADGE-d10) serves as an indispensable tool for the precise quantification of its non-deuterated analogue, Bisphenol A Diglycidyl Ether (BADGE). The primary academic and methodological consensus is that the use of a stable isotope-labeled internal standard is the gold standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
The key advantage of using BADGE-d10 lies in its ability to mimic the chemical and physical behavior of the native analyte (BADGE) during sample preparation, extraction, and chromatographic analysis. Because it has a higher mass due to the ten deuterium (B1214612) atoms, it can be distinguished from the non-deuterated form by the mass spectrometer. This co-elution and differential detection allow for the correction of matrix effects and variations in instrument response, leading to significantly improved accuracy and precision in quantitative analysis.
Methodological advancements have been centered on the development of sensitive LC-MS/MS methods capable of detecting trace levels of BADGE in complex matrices such as food, water, and biological tissues. In these methods, BADGE-d10 is added to the sample at a known concentration at the beginning of the analytical process. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, enabling a highly accurate final calculation.
Emerging Research Opportunities for Deuterated Chemical Compound Investigations
The utility of deuterated compounds like BADGE-d10 opens up several avenues for emerging research. While its primary role is as an internal standard, there are broader opportunities for its application.
Metabolic and Toxicokinetic Studies: The use of BADGE-d10 can be pivotal in tracing the metabolic fate of BADGE in living organisms. By administering the deuterated compound, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) without interference from background levels of the non-deuterated compound. This allows for the unambiguous identification of metabolites, as they will retain the deuterium label, providing crucial insights into the toxicological pathways of BADGE.
Environmental Fate and Transformation: Investigating the environmental degradation pathways of BADGE is another significant research opportunity. By spiking environmental samples (e.g., soil, water) with BADGE-d10, scientists can monitor its transformation into other chemical species under various conditions (e.g., biodegradation, photodegradation). This helps in building a comprehensive picture of the persistence and environmental impact of BADGE-derived compounds.
Development of Certified Reference Materials (CRMs): There is a growing need for high-quality CRMs for a wide range of environmental and food contaminants. The synthesis and certification of BADGE-d10 as a CRM would provide analytical laboratories with a highly reliable standard for method validation and quality control, ensuring consistency and comparability of data across different studies and regulatory bodies.
Recommendations for Further Research on the Environmental and Analytical Aspects of this compound
To further enhance the scientific understanding and application of BADGE-d10, the following areas of research are recommended:
Standardization of Synthesis and Purity Assessment: Future research should focus on developing and documenting standardized, cost-effective methods for the synthesis of high-purity BADGE-d10. Establishing universally accepted protocols for assessing its isotopic enrichment and chemical purity is crucial for its reliability as an analytical standard.
Inter-laboratory Comparison Studies: Conducting round-robin or inter-laboratory comparison studies using BADGE-d10 as an internal standard would be invaluable. Such studies would help to validate its effectiveness across different laboratory setups and analytical platforms, reinforcing its role in standardized testing methods for BADGE.
Investigation of Isotope Effects: While generally minimal, kinetic isotope effects can sometimes influence the rate of chemical reactions and metabolic processes. Detailed studies into the potential kinetic isotope effects associated with the deuteration in BADGE-d10 would provide a deeper understanding of its behavior in complex biological and environmental systems and refine its application in tracer studies.
Application in High-Resolution Mass Spectrometry: Exploring the application of BADGE-d10 in advanced high-resolution mass spectrometry (HRMS) techniques could open new doors for non-targeted screening of BADGE derivatives and transformation products in complex samples.
Q & A
Q. What analytical methods are recommended for quantifying BADGE-d10 and its derivatives in environmental or biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying BADGE-d10 and its derivatives due to its high sensitivity and specificity. For environmental water samples, solid-phase extraction (SPE) using magnetic multiwalled carbon nanotubes followed by GC-MS/MS is effective for trace detection . In biological matrices like adipose tissue or plasma, LC-MS/MS with isotope dilution is preferred to account for matrix effects, as demonstrated in human exposure studies . Key parameters include optimizing collision energy, column selection (e.g., C18 for hydrophobic interactions), and using deuterated internal standards to minimize interference.
Q. How should BADGE-d10 be stored to maintain stability in laboratory settings?
BADGE-d10 should be stored at 2–8°C under an inert argon atmosphere to prevent hydrolysis or oxidation . For long-term storage, solutions should be prepared in anhydrous solvents (e.g., acetonitrile) and aliquoted to avoid freeze-thaw cycles. Stability studies indicate that aqueous solutions degrade rapidly, with hydrolysis products like BADGE·2H₂O forming within hours under ambient conditions .
Advanced Research Questions
Q. How can researchers differentiate between BADGE-d10 isomers and their derivatives in complex mixtures?
Isomer differentiation requires advanced chromatographic separation paired with high-resolution mass spectrometry. For example:
- HPLC-MS : Use a phenyl-hexyl column with a gradient elution (water/acetonitrile + 0.1% formic acid) to resolve stereoisomers based on retention time shifts .
- GC-MS : Derivatize samples with BSTFA to improve volatility and monitor fragment ions (e.g., m/z 213 for BADGE-d10) .
- MS/MS fragmentation patterns : Monitor diagnostic ions such as m/z 341 (M+H⁺) for BADGE-d10 and m/z 379 for hydrated derivatives .
Q. What experimental designs are critical for assessing BADGE-d10 stability under varying pH and temperature conditions?
Controlled stability studies should include:
- pH variation : Prepare buffers (pH 4–9) and incubate BADGE-d10 at 25–60°C. Monitor degradation kinetics via LC-MS/MS, noting accelerated hydrolysis in alkaline conditions .
- Temperature stress : Use Arrhenius modeling to predict degradation rates. For example, BADGE-d10 half-life decreases from 30 days at 25°C to <7 days at 60°C .
- Matrix effects : Compare degradation in purified water vs. food simulants (e.g., 10% ethanol) to mimic real-world conditions .
Q. How can conflicting data on BADGE-d10 toxicity endpoints be resolved in human exposure studies?
Discrepancies in toxicity data often arise from differences in metabolite profiling or exposure pathways. To address this:
- Metabolite identification : Use Q-TOF-MS to characterize phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) in urine or plasma .
- Dose-response modeling : Apply quantitative in vitro-in vivo extrapolation (QIVIVE) to reconcile in vitro estrogenic activity (e.g., EC₅₀ = 1–10 µM) with in vivo observations .
- Cohort stratification : Analyze subpopulations (e.g., occupational vs. general exposure) to account for variability in bioaccumulation .
Q. What protocols ensure safe handling and disposal of BADGE-d10 in laboratory workflows?
- Spill management : Absorb leaks with vermiculite or dry sand, seal in containers, and dispose via chemical incineration with scrubbers .
- Waste treatment : Hydrolyze BADGE-d10 under basic conditions (pH >10) to break epoxy rings, followed by neutralization .
- PPE : Use nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators during synthesis or high-concentration handling .
Data Contradiction and Validation
Q. Why do some studies report higher BADGE-d10 accumulation in adipose tissue compared to plasma?
Lipophilicity (log Kow ~4.5) drives partitioning into lipid-rich tissues. However, hydration products like BADGE·2H₂O are more polar and detectable in plasma. Methodological factors (e.g., SPE recovery rates, ionization suppression in MS) also affect quantification . Cross-validation using matched adipose-plasma samples and deuterated surrogates is recommended.
Q. How should researchers address discrepancies in environmental half-life estimates for BADGE-d10?
Variability stems from environmental factors (UV exposure, microbial activity). Standardize test conditions:
- Photolysis studies : Use simulated sunlight (300–800 nm) and measure degradation via HPLC-UV .
- Biodegradation assays : Inoculate soil/water samples with bacterial-fungal consortia and monitor via ¹³C-labeled BADGE-d10 tracer .
Methodological Optimization
Q. What sample preparation techniques improve recovery rates for BADGE-d10 in complex matrices?
- Biological samples : Protein precipitation with cold acetonitrile, followed by SPE (Oasis HLB cartridges) .
- Environmental samples : Liquid-liquid extraction (ethyl acetate) for wastewater, with a cleanup step using Florisil .
- Food packaging : Migrate analytes into food simulants (e.g., 50% ethanol) under reflux, then concentrate via rotary evaporation .
Q. How can researchers validate BADGE-d10 detection limits in low-abundance scenarios?
- Limit of detection (LOD) : Spike matrices with 0.1–10 ng/mL BADGE-d10 and calculate signal-to-noise >3 .
- Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma) to correct for ion suppression .
- Interlaboratory validation : Share samples with ISO 17025-accredited labs to verify reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
